Titanium oxalate

説明

Structure

3D Structure of Parent

特性

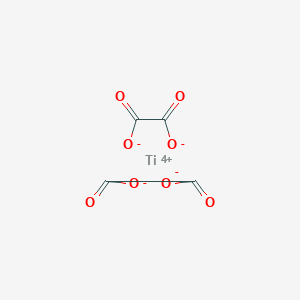

IUPAC Name |

oxalate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Ti/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJSDUUHGVDNKL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4O8Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431191 | |

| Record name | Titanium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14677-00-0 | |

| Record name | Titanium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Intricate Structure of Titanium (IV) Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical structure, synthesis, and characterization of titanium (IV) oxalate. Far from being a simple salt, titanium (IV) oxalate is a complex coordination polymer. This document provides a detailed overview of a well-characterized form, [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O, and its role as a precursor in the synthesis of advanced materials.

Chemical Structure and Properties

While often represented by the simple formula Ti(C₂O₄)₂, titanium (IV) oxalate typically exists as a more complex, hydrated coordination polymer. A key crystalline form, identified as [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O, has been synthesized and structurally characterized. In this structure, the titanium atoms are in a distorted octahedral coordination environment. The structure is composed of inorganic corrugated layers of corner-sharing TiO₆ octahedra, forming infinite —Ti—O—Ti— linkages. These layers are interconnected by the oxalate anions.[1]

Crystallographic Data

The crystallographic data for [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O, as determined by ab initio analysis of powder X-ray diffraction data, is summarized in the table below.[1]

| Property | Value |

| Chemical Formula | [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Cmca |

| a | 15.494(2) Å |

| b | 10.491(1) Å |

| c | 9.700(1) Å |

| Z | 8 |

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 223.90 g/mol | PubChem CID: 9815934 |

| Appearance | White solid | General knowledge |

| Solubility | Highly insoluble in water | General knowledge |

Experimental Protocols

Synthesis of [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O

-

Preparation of Titanium Precursor Solution: A solution of a titanium (IV) salt, such as titanium tetrachloride (TiCl₄), is prepared in an aqueous medium.

-

Reaction with Oxalic Acid: A stoichiometric amount of oxalic acid is added to the titanium precursor solution with constant stirring. The molar ratio of titanium to oxalic acid is a critical parameter in determining the final product. For instance, a preparation of a titanium oxalate solution involved stirring 0.15 mole of oxalic acid into 100 ml of an aqueous titanium chloride solution containing approximately 0.1 gram atom of titanium.[2]

-

Precipitation: The pH of the solution is carefully adjusted to induce the precipitation of the titanium (IV) oxalate complex. In one described synthesis, the this compound solution was added to a larger volume of water simultaneously with a 50% ammonium hydroxide solution to maintain a pH of 9.0, leading to precipitation.[2]

-

Isolation and Purification: The resulting precipitate is isolated by filtration, washed with distilled water to remove any soluble impurities, and then dried under appropriate conditions.

Characterization Methods

XRD is a fundamental technique for confirming the crystal structure of the synthesized titanium (IV) oxalate.

-

Sample Preparation: The dried polycrystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Instrumentation: A powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα) is used.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size and counting time optimized to obtain good signal-to-noise ratio.

-

Data Analysis: The experimental diffraction pattern is compared with reference patterns from crystallographic databases (e.g., ICDD) for phase identification. For detailed structural analysis, Rietveld refinement can be performed to refine the lattice parameters and atomic positions.

TGA is employed to study the thermal decomposition of titanium (IV) oxalate, which is crucial for its application as a precursor for metal oxides.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition of the oxalate ligand. The temperatures at which these events occur and the percentage of mass loss provide information about the thermal stability and composition of the compound. For potassium this compound, thermal decomposition in a nitrogen atmosphere proceeds through five main stages, ultimately forming potassium titanate.[3] The dehydration of potassium titanyl oxalate begins at 70°C and is complete by 200°C.[4]

Applications as a Precursor

Titanium (IV) oxalate is a significant precursor in the synthesis of various functional materials, most notably titanium dioxide (TiO₂) nanoparticles and lead zirconate titanate (PZT) ceramics.

Synthesis of TiO₂ Nanoparticles

The thermal decomposition of titanium (IV) oxalate is a common route to produce TiO₂ nanoparticles with controlled crystal phases (anatase, rutile, or brookite).

Synthesis of PZT Ceramics

Titanium (IV) oxalate can be used as the titanium source in the sol-gel or co-precipitation synthesis of PZT, a piezoelectric ceramic.

Structural Representation

The fundamental building block of the [Ti₂O₃(H₂O)₂(C₂O₄)]·H₂O structure involves octahedrally coordinated titanium atoms.

References

An In-depth Technical Guide to the Synthesis of Titanium Oxalate from Titanium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of titanium oxalate from titanium tetrachloride. It covers the core chemical principles, detailed experimental protocols, and the critical parameters influencing the reaction outcome. This document is intended to serve as a valuable resource for researchers in materials science, catalysis, and inorganic chemistry.

Introduction

This compound is a key precursor in the synthesis of various advanced materials, including high-purity titanium dioxide (TiO₂) nanoparticles, catalysts, and electroceramics. The synthesis of this compound from titanium tetrachloride (TiCl₄) is a crucial process that requires careful control of reaction conditions to achieve the desired product characteristics. This guide focuses on the chemical pathways, experimental methodologies, and quantitative analysis of this synthesis.

The primary challenge in the synthesis of this compound from titanium tetrachloride in an aqueous medium is the rapid and highly exothermic hydrolysis of TiCl₄, which favors the formation of titanium dioxide and its hydrated forms. Therefore, the reaction must be carefully controlled to direct the chemical pathway towards the formation of the desired this compound complex. The product of this reaction is often not a simple titanium(IV) oxalate but rather a more complex species, frequently identified as titanyl oxalate or a hydrated variant.

Reaction Mechanism and Chemical Pathway

The reaction between titanium tetrachloride and oxalic acid in an aqueous solution is a multi-step process. The initial step involves the hydrolysis of titanium tetrachloride to form various titanium oxychloride and hydroxide species. These species then react with oxalic acid to form a soluble this compound complex. The final product is typically precipitated from the solution by adjusting the pH.

The overall proposed reaction pathway can be summarized as follows:

-

Hydrolysis of Titanium Tetrachloride: Titanium tetrachloride reacts vigorously with water to form titanium oxychloride (TiOCl₂) and hydrochloric acid (HCl).

-

TiCl₄ + H₂O → TiOCl₂ + 2HCl

-

-

Formation of Titanium Hydroxide Intermediate: In the presence of a base, such as ammonium hydroxide, the titanium oxychloride is converted to titanium hydroxide (Ti(OH)₄).

-

Complexation with Oxalic Acid: Titanium hydroxide reacts with oxalic acid (H₂C₂O₄) to form a soluble this compound complex.

-

Precipitation: The this compound is then precipitated from the solution, often as a hydrated titanyl oxalate complex (e.g., TiO(C₂O₄)·xH₂O), by carefully controlling the pH.

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound from titanium tetrachloride.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from titanium tetrachloride in an aqueous medium.

Materials and Equipment

-

Titanium tetrachloride (TiCl₄, ≥99% purity)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O, ≥99% purity)

-

Ammonium hydroxide (NH₄OH, 28-30% solution)

-

Deionized water

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Synthesis Procedure

-

Preparation of Aqueous Titanium Chloride Solution: Carefully and slowly add a known amount of titanium tetrachloride to a beaker containing deionized water under constant stirring. The reaction is highly exothermic and releases HCl gas, so this step should be performed in a well-ventilated fume hood.

-

Addition of Oxalic Acid: To the aqueous titanium chloride solution, add a solution of oxalic acid in deionized water. The molar ratio of oxalic acid to titanium should be controlled to optimize the reaction.

-

Precipitation of this compound: While vigorously stirring the solution, slowly add ammonium hydroxide solution to raise the pH of the mixture. The precipitation of this compound is typically observed at a pH around 9.0.[1]

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration using a Büchner funnel. The filter cake is then washed several times with deionized water to remove any soluble impurities.

-

Drying: The purified this compound is dried in an oven at a controlled temperature to remove residual water.

Quantitative Data

The yield and purity of the synthesized this compound are highly dependent on the reaction conditions. The following table summarizes typical quantitative data reported for this synthesis.

| Parameter | Value | Reference |

| Molar Ratio (Oxalic Acid:Titanium) | 1.5 : 1 | [1] |

| Precipitation pH | 9.0 | [1] |

| Yield | Data not available in the public domain | |

| Purity | Data not available in the public domain |

Note: While a specific experimental protocol is available, detailed quantitative data such as yield and purity are not consistently reported in the publicly accessible literature for the direct synthesis from titanium tetrachloride.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and morphology.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the oxalate group and titanium-oxygen bonds.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the product.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition of the this compound and determine the amount of hydrated water.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.

Non-Aqueous Synthesis Routes

To circumvent the challenges associated with the hydrolysis of titanium tetrachloride in aqueous media, non-aqueous synthesis routes can be explored. These methods typically involve the reaction of titanium tetrachloride with oxalic acid or an oxalate salt in an organic solvent. While less common, this approach can offer better control over the reaction and potentially lead to different product morphologies and purities. Further research is needed to fully develop and optimize non-aqueous synthesis protocols for this compound.

Conclusion

The synthesis of this compound from titanium tetrachloride is a feasible yet challenging process that requires careful management of the competing hydrolysis reaction. The aqueous synthesis route, involving the controlled precipitation from a solution of titanium chloride and oxalic acid, is the most commonly described method. However, a significant lack of publicly available quantitative data, including yield and purity, highlights an area for further research and development. The exploration of non-aqueous synthesis pathways may provide alternative and potentially more controlled methods for producing high-purity this compound for advanced applications. This guide provides a foundational understanding for researchers to build upon in their efforts to synthesize and characterize this important inorganic precursor.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Potassium Titanium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of potassium titanium oxalate, K₂TiO(C₂O₄)₂·2H₂O. The information presented herein is compiled from various scientific studies and is intended to serve as a valuable resource for researchers and professionals working with this compound.

Introduction

Potassium this compound (PTO) is a coordination complex that finds applications in various fields, including the synthesis of titanium dioxide nanoparticles and as a mordant in the dyeing industry.[1] Understanding its thermal behavior is crucial for controlling the properties of the resulting materials. The thermal decomposition of PTO is a multi-stage process involving dehydration, decomposition of the oxalate ligand, and the formation of a stable final product. This guide details the sequential breakdown of the compound, supported by quantitative data and experimental methodologies.

Experimental Protocols

The study of the thermal decomposition of potassium this compound typically employs a combination of thermoanalytical techniques to elucidate the various stages of the reaction.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A primary method for investigating the thermal decomposition of PTO is combined Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[2][3]

-

Objective: To determine the temperature ranges of decomposition stages, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

-

Instrumentation: A simultaneous TGA-DTA instrument is used.

-

Methodology:

-

A small, precisely weighed sample of potassium this compound dihydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 1000 °C).

-

The analysis is conducted under a controlled atmosphere, typically a dynamic inert gas like nitrogen or argon, to prevent oxidative side reactions.[4][5] Air or other reactive atmospheres can also be used to study the effect of the atmosphere on the decomposition pathway.[6][7]

-

The TGA instrument continuously records the mass of the sample as a function of temperature, while the DTA instrument measures the temperature difference between the sample and an inert reference material.

-

Evolved Gas Analysis (EGA)

To identify the gaseous products released during each decomposition stage, Evolved Gas Analysis (EGA) is often coupled with TGA-DTA.

-

Objective: To identify the chemical composition of the gases evolved during decomposition.

-

Instrumentation: A mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is connected to the outlet of the TGA-DTA instrument.

-

Methodology:

-

As the sample is heated in the TGA-DTA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

The resulting spectra provide information about the molecular mass and/or infrared absorption bands of the gaseous products, allowing for their identification (e.g., H₂O, CO, CO₂).

-

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is employed to identify the crystalline phases of the solid residues at different stages of decomposition.

-

Objective: To determine the crystal structure of the starting material, intermediate products, and the final residue.

-

Methodology:

-

Samples of potassium this compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA-DTA analysis and then cooled to room temperature.

-

The resulting solid residues are analyzed using an X-ray diffractometer.

-

The obtained diffraction patterns are compared with standard diffraction databases to identify the crystalline phases present.

-

Thermal Decomposition Pathway

The thermal decomposition of potassium this compound, K₂TiO(C₂O₄)₂·2H₂O, proceeds through a series of distinct stages. The exact temperatures can vary slightly depending on factors such as heating rate and atmosphere.

Stage 1: Dehydration

The initial stage of decomposition involves the loss of the two molecules of water of hydration.[6][7] This is an endothermic process that typically occurs in the temperature range of ambient to 200 °C.[5][6][7]

K₂TiO(C₂O₄)₂·2H₂O(s) → K₂TiO(C₂O₄)₂(s) + 2H₂O(g)

Stage 2: Decomposition of Anhydrous Oxalate

Following dehydration, the anhydrous potassium this compound begins to decompose. This is a complex stage that can involve multiple steps and the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).[4][8][9] This stage generally occurs between 275 °C and 450 °C.[6][7][8] The decomposition of the oxalate ligand leads to the formation of an intermediate carbonate species.[8]

K₂TiO(C₂O₄)₂(s) → Intermediate(s) + CO(g) + CO₂(g)

Stage 3: Decomposition of Intermediates

The intermediate carbonate species formed in the previous stage further decomposes at higher temperatures, typically in the range of 460 °C to 750 °C.[8] This step involves the release of carbon dioxide.

Intermediate(s) → K₂TiO₃(s) + CO₂(g)

Final Product

The final, stable residue of the thermal decomposition of potassium this compound is potassium titanate (K₂TiO₃).[4][6][7][9] X-ray analysis of the residue heated to 1000 °C has confirmed the presence of potassium metatitanate.[7]

Quantitative Data Summary

The following table summarizes the quantitative data for the thermal decomposition of potassium this compound based on thermogravimetric analysis.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Evolved Products | Solid Product(s) |

| Dehydration | Ambient - 200 | 10.28 | ~10.3 | H₂O | Anhydrous K₂TiO(C₂O₄)₂ |

| Oxalate Decomposition | 275 - 450 | 32.94 | ~33.0 | CO, CO₂ | Intermediate Carbonate Species |

| Intermediate Decomposition | 460 - 750 | 12.57 | ~12.6 | CO₂ | K₂TiO₃ |

| Overall | Ambient - 1000 | 55.79 | ~55.9 | H₂O, CO, CO₂ | K₂TiO₃ |

Note: The experimental mass loss values are approximate and can vary with experimental conditions.

Visualizations

Thermal Decomposition Pathway of Potassium this compound

References

- 1. Potassium this compound | 14481-26-6 [chemicalbook.com]

- 2. web.abo.fi [web.abo.fi]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Titanium Oxalate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of titanium oxalate and its related compounds in aqueous solutions. Due to the limited availability of quantitative solubility data for simple titanium(IV) oxalate, this guide also addresses the solubility of more complex and soluble titanyl oxalate compounds, which are often of greater practical importance. The guide details the significant influence of hydrolysis and complexation on the aqueous behavior of titanium(IV) and provides general experimental protocols for solubility determination.

Introduction to Titanium Oxalates

Titanium can form several oxalate compounds, and their solubility in water varies significantly. It is crucial to distinguish between simple this compound and complex titanyl oxalates.

-

Titanium(IV) Oxalate (Ti(C₂O₄)₂): This compound is consistently reported as being highly insoluble in water.[1][2][3] When heated, it decomposes to form titanium oxide.[1]

-

Titanyl Oxalate (TiOC₂O₄): Formed from the reaction of titanium hydroxide and oxalic acid, this compound's formation and stability are influenced by factors such as pH and the presence of excess oxalic acid.[4] The normal oxalate, Ti(C₂O₄)₂, has not been successfully isolated in a solid form from aqueous solutions.[5]

-

Complex Titanyl Oxalates: These are salts containing the titanyl oxalate anion, such as potassium this compound (K₂TiO(C₂O₄)₂) and ammonium this compound ((NH₄)₂TiO(C₂O₄)₂). These complexes are generally soluble in water.[3][6][7]

The aqueous chemistry of titanium is dominated by the titanyl ion (TiO²⁺), which readily undergoes hydrolysis, especially in less acidic conditions, to form various mononuclear and polynuclear species.[1][8] This hydrolysis plays a critical role in the solubility and precipitation behavior of titanium compounds.

Quantitative Solubility Data

Table 1: Solubility of Titanyl Potassium Oxalate in Water

| Temperature (°C) | Solubility (g/L) |

| 20 | 63 |

| 70 | 1190 |

Note: The provided data is for "Titanyl Potassium Oxalate."[9]

Factors Influencing Solubility

The solubility of this compound species is influenced by several factors:

-

pH: The solubility of metal oxalates is generally pH-dependent.[10] In acidic solutions, the oxalate ion (C₂O₄²⁻) can be protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), which can shift the dissolution equilibrium. For titanium, the speciation of the titanium(IV) ion is also highly dependent on pH, with the titanyl ion (TiO²⁺) being the predominant species in acidic solutions.[1][8]

-

Temperature: As indicated in Table 1, the solubility of potassium titanyl oxalate increases significantly with temperature.[9]

-

Presence of Complexing Agents: Oxalic acid itself can act as a complexing agent, and the presence of excess oxalate can lead to the formation of soluble oxalato complexes of titanium.[4][11]

-

Common Ion Effect: The presence of a common ion, such as potassium in a solution of potassium titanyl oxalate, can decrease its solubility.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not prevalent in the reviewed literature, general methods for sparingly soluble salts can be applied. The choice of method depends on the expected solubility and the available instrumentation.

Gravimetric Method

This classical method is suitable for salts with moderate insolubility.

Protocol:

-

Saturation: Prepare a saturated solution of the this compound compound in the desired aqueous medium (e.g., deionized water, buffer of a specific pH) by adding an excess of the solid to the solvent.

-

Equilibration: Stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Carefully filter the saturated solution through a pre-weighed, fine-porosity filter paper to remove all undissolved solid.

-

Evaporation: Take a known volume of the clear filtrate and evaporate the solvent completely in a pre-weighed container.

-

Drying and Weighing: Dry the container with the residue to a constant weight in an oven at an appropriate temperature.

-

Calculation: The mass of the residue corresponds to the amount of dissolved this compound in the known volume of the filtrate, from which the solubility can be calculated (e.g., in g/L or mol/L).

Conductometric Method

This method is suitable for sparingly soluble salts that yield ions in solution.

Protocol:

-

Calibration: Calibrate the conductivity meter with standard solutions of known conductivity.

-

Solvent Conductivity: Measure the conductivity of the pure solvent.

-

Saturated Solution: Prepare a saturated solution of the this compound compound as described in the gravimetric method.

-

Conductivity Measurement: Measure the conductivity of the saturated solution.

-

Calculation: The specific conductivity of the salt is the difference between the conductivity of the solution and the solvent. The molar conductivity can be calculated, and from that, the solubility can be determined. This method is most effective for salts that do not undergo significant hydrolysis.[12]

Spectrophotometric Method

This method requires the formation of a colored complex with the dissolved titanium ions.

Protocol:

-

Saturated Solution: Prepare a saturated solution and filter it as described previously.

-

Complexation: To a known volume of the filtrate, add a reagent that forms a colored complex with titanium(IV) ions. A common method involves the addition of hydrogen peroxide in an acidic solution to form the yellow pertitanic acid complex, which can be measured spectrophotometrically.[13]

-

Calibration Curve: Prepare a series of standard solutions of a soluble titanium salt (e.g., potassium this compound) of known concentrations and develop a calibration curve by measuring their absorbance after complexation.[14]

-

Absorbance Measurement: Measure the absorbance of the complexed sample solution at the wavelength of maximum absorbance (around 400 nm for the pertitanic acid complex).[13]

-

Concentration Determination: Determine the concentration of titanium in the saturated solution from the calibration curve.

Signaling Pathways and Equilibria in Aqueous Solution

The behavior of this compound in aqueous solutions is governed by a series of interconnected equilibria, including dissolution, hydrolysis of the titanium(IV) species, and acid-base reactions of the oxalate ion.

Dissolution and Hydrolysis Pathway

The following diagram illustrates the general pathway from solid titanium(IV) oxalate to various species in an aqueous acidic solution.

Caption: Dissolution and subsequent hydrolysis of titanium(IV) oxalate in aqueous solution.

Experimental Workflow for Solubility Determination (Gravimetric)

The logical flow of a typical gravimetric determination of solubility is outlined below.

Caption: A typical experimental workflow for the gravimetric determination of solubility.

Conclusion

The solubility of this compound in aqueous solutions is a complex topic, largely due to the pronounced tendency of titanium(IV) to hydrolyze and form various species. While simple titanium(IV) oxalate is highly insoluble, complex titanyl oxalates, such as potassium this compound, exhibit significant and temperature-dependent solubility. For researchers and professionals in drug development and other scientific fields, it is essential to consider the specific form of this compound and the precise conditions of the aqueous environment, particularly pH, when evaluating its solubility and potential applications. The experimental protocols outlined in this guide provide a starting point for the quantitative determination of the solubility of these compounds.

References

- 1. Hydrolysis of titanium(IV) in aqueous (Na,H)Cl solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. americanelements.com [americanelements.com]

- 3. primaryinfo.com [primaryinfo.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility table - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrolysis Kinetics of Low-Concentration Industrial TiOSO4 Solution and Structural Evolution of Metatitanic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolysis of titanium(IV) in aqueous (Na,H)Cl solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. georgeweil.com [georgeweil.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scispace.com [scispace.com]

- 12. scribd.com [scribd.com]

- 13. Solubility Product Constant Data Table [groups.chem.ubc.ca]

- 14. ajsonline.org [ajsonline.org]

basic properties of titanyl oxalate for material synthesis

An In-depth Technical Guide on the Core Properties of Titanyl Oxalate for Material Synthesis

Introduction to Titanyl Oxalate and its Derivatives

Titanyl oxalate and its related compounds are versatile and highly significant precursors in the field of material synthesis. Primarily utilized for the production of high-purity titanium dioxide (TiO₂) and complex titanates such as barium titanate (BaTiO₃), these compounds offer excellent control over the stoichiometry, purity, and morphology of the final materials. Titanyl oxalate complexes are typically prepared through the reaction of a titanium source, like titanium tetrachloride, with oxalic acid.

The term "titanyl oxalate" can refer to several related chemical structures, including simple titanium oxalates, complex acids like titanyl oxalic acid (H₂TiO(C₂O₄)₂), and double salts such as barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O) or potassium titanyl oxalate. These precursors are valued for their decomposition characteristics; upon heating, they controllably break down, yielding highly reactive, fine-grained oxide powders at relatively low temperatures. This guide provides a comprehensive overview of the fundamental properties, thermal behavior, and synthetic applications of titanyl oxalate, aimed at researchers and professionals in materials science and drug development.

Core Physicochemical Properties

The fundamental properties of titanyl oxalate compounds vary depending on their specific composition and hydration state. Several chemical formulas have been reported, reflecting the complexity of titanium-oxalate chemistry.

Qualitative Properties

-

Appearance : Titanyl oxalate compounds are typically white or yellowish crystalline solids or powders[1][2].

-

Solubility : Simple titanium oxalate is generally described as highly insoluble in water[3]. However, related complexes can exhibit different solubility profiles. For instance, ammonium titanyl oxalate monohydrate and titanous oxalate are reported to be soluble in water[1][2][4][5]. This property is crucial for solution-based synthesis routes like hydrothermal and sol-gel methods.

Quantitative Data Summary

The molecular formula and weight of titanyl oxalate can vary significantly based on the specific salt or complex. The table below summarizes the properties of several common titanyl oxalate-related compounds.

| Compound Name/Synonym | Chemical Formula | Molecular Weight ( g/mol ) | Reference(s) |

| This compound | C₄O₈Ti / Ti(C₂O₄)₂ | 223.9 | [3][6] |

| This compound (2:3) | C₆O₁₂Ti₂ / Ti₂(C₂O₄)₃ | 359.79 | [7] |

| Titanous Oxalate Decahydrate | Ti₂(C₂O₄)₃·10H₂O | Not specified | [2] |

| Barium Titanyl Oxalate Tetrahydrate | BaTiO(C₂O₄)₂·4H₂O | Not specified | [8][9] |

| Potassium Titanyl Oxalate | C₄H₂K₂O₉Ti | 320.12 | [10] |

| Ammonium Titanyl Oxalate Monohydrate | C₄H₁₀N₂O₁₀Ti | Not specified | [4] |

Thermal Decomposition Behavior

The thermal decomposition of titanyl oxalate is a critical process for material synthesis, as it directly leads to the formation of the desired oxide material. The process is typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

General Pathway

When heated (calcined), titanyl oxalate compounds decompose to form titanium oxide[3]. This conversion is often a multi-step process involving the loss of water of crystallization, followed by the decomposition of the oxalate groups, which releases carbon monoxide (CO) and carbon dioxide (CO₂).

Decomposition of Complex Titanyl Oxalates

The decomposition of double salts like barium titanyl oxalate (BTO) and lead titanyl oxalate has been studied in detail.

-

Dehydration : The process begins with the loss of water of crystallization, which for BTO occurs between 150°C and 250°C[11].

-

Oxalate Decomposition : This is the main exothermic step, occurring between 310°C and 390°C for lead titanyl oxalate and 230°C to 350°C for BTO. This stage involves the breakdown of the oxalate ligand into gaseous products and the formation of an intermediate phase, such as an oxide-carbonate complex[12][13][14].

-

Final Oxide Formation : At higher temperatures, any remaining carbonate species decompose, and the final crystalline oxide lattice is formed. For BTO, stoichiometric BaTiO₃ is formed at temperatures around 600°C, while full crystallization may require temperatures up to 800°C[11][13].

Role in Material Synthesis

Titanyl oxalate is a preferred precursor for synthesizing both simple and complex oxide materials due to the fine, reactive powders it produces upon decomposition.

Synthesis of Titanium Dioxide (TiO₂) Nanoparticles

Titanyl oxalate is widely used in the hydrothermal synthesis of TiO₂ nanoparticles. The morphology and crystalline phase (anatase, rutile, or brookite) of the resulting TiO₂ can be precisely controlled by adjusting reaction parameters.[15]

-

Effect of pH : The pH of the precursor solution plays a crucial role. For instance, in the presence of oxalic acid, anatase formation is favored at a pH of 2, while rutile is predominant at a pH of 4 to 6[15]. A high pH value can facilitate the growth of the brookite phase[15].

-

Hydrothermal Conditions : Temperature and reaction time during hydrothermal treatment also influence the particle size and crystallinity of the final TiO₂ product[16].

Synthesis of Perovskite Titanates

Barium titanyl oxalate is a classic precursor for the wet-chemical synthesis of barium titanate (BaTiO₃), a ferroelectric material with important applications in electronics. This "oxalate method" allows for the precise mixing of barium and titanium at the molecular level, ensuring the formation of a stoichiometric, single-phase BaTiO₃ powder upon calcination[8][13]. This approach avoids the high temperatures and mechanical grinding required in traditional solid-state synthesis, leading to finer, more uniform particles.

Experimental Protocols

The following sections provide generalized experimental procedures based on methodologies reported in the literature.

Protocol for Synthesis of Barium Titanyl Oxalate (BTO)

This protocol describes the precipitation of barium titanyl oxalate tetrahydrate, a precursor for BaTiO₃[8].

-

Prepare Titanium Solution : Slowly add titanium tetrachloride (TiCl₄) to rapidly stirred, chilled distilled water to prevent hydrolysis. Dilute the resulting clear solution to a known volume.

-

Prepare Barium Solution : Dissolve barium chloride dihydrate (BaCl₂·2H₂O) in distilled water.

-

Precipitation : To the barium chloride solution, add the titanium tetrachloride solution in a stoichiometric amount (based on a pre-determined titanium content).

-

Add Oxalic Acid : Prepare a solution of oxalic acid and add it to the mixed Ba-Ti solution to precipitate the barium titanyl oxalate.

-

Washing and Drying : The resulting precipitate is filtered, washed thoroughly with distilled water to remove chloride ions, and then dried.

Protocol for Hydrothermal Synthesis of TiO₂ Nanoparticles

This is a general procedure for synthesizing TiO₂ nanoparticles using a titanyl oxalate complex acid solution[15][16].

-

Prepare Precursor Solution : Synthesize a complex titanyl oxalate acid, H₂TiO(C₂O₄)₂, by dissolving hydrated titanium dioxide (TiO₂·nH₂O) in an oxalic acid solution.

-

Adjust pH (Optional) : Adjust the pH of the precursor solution using a base (e.g., NaOH) or acid to target a specific TiO₂ crystalline phase[15].

-

Hydrothermal Treatment : Transfer the solution to a sealed autoclave and heat it to a specific temperature (e.g., 150-250°C) for a set duration (e.g., 10 minutes to several hours)[16].

-

Cooling and Collection : After the reaction, the autoclave is cooled to room temperature. The resulting TiO₂ powder is collected by centrifugation.

-

Washing and Drying : The powder is washed multiple times with distilled water and ethanol to remove any unreacted precursors and then dried in an oven.

Characterization Methods

To analyze titanyl oxalate precursors and the resulting synthesized materials, a range of analytical techniques are employed:

-

X-Ray Diffraction (XRD) : To determine the crystal structure and phase composition (e.g., anatase, rutile) of the final oxide products[16].

-

Thermogravimetric Analysis (TGA/DTA) : To study the thermal decomposition behavior and determine critical reaction temperatures[11][13].

-

Electron Microscopy (SEM/TEM) : To observe the morphology, particle size, and microstructure of the synthesized nanoparticles[15][16].

-

Infrared (IR) and Raman Spectroscopy : To confirm the presence of oxalate groups in the precursor and to characterize the bonding in the final titanate materials[14][15].

-

Titration : Oxalate content in the precursor can be determined by titration with potassium permanganate[8][17].

Safety Information

When handling titanyl oxalate and its precursors, appropriate safety precautions must be taken:

-

Inhalation : Dust can cause irritation to the upper respiratory tract. Handling should be done in well-ventilated areas, and appropriate respiratory protection should be used[18].

-

Ingestion : Accidental ingestion of soluble oxalate salts can be toxic, leading to systemic poisoning due to hypocalcaemia[18].

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.

-

Thermal Decomposition Products : The thermal decomposition process releases carbon monoxide, which is a toxic gas. Calcination should be performed in a furnace with adequate ventilation or an exhaust system.

Conclusion

Titanyl oxalate and its derivatives are exceptionally useful chemical precursors in materials science. Their primary advantage lies in the ability to form homogeneous, stoichiometric mixtures of metal ions at a molecular level, which, upon controlled thermal decomposition, yield high-purity, nanocrystalline oxide materials. The versatility of the oxalate method, particularly in controlling phase and morphology through solution-based techniques like hydrothermal synthesis, ensures that titanyl oxalate will remain a cornerstone for the development of advanced ceramic powders, catalysts, and other functional materials.

References

- 1. TITANIUM AMMONIUM OXALATE [chembk.com]

- 2. This compound 's chemicals dictionary [lookchem.com]

- 3. americanelements.com [americanelements.com]

- 4. CAS 10580-03-7: Ammonium titanyl oxalate monohydrate [cymitquimica.com]

- 5. AMMONIUM TITANYL OXALATE MONOHYDRATE | 10580-03-7 [chemicalbook.com]

- 6. This compound,CAS : 14677-00-0 [eforu-materials.com]

- 7. This compound (2:3) | C6O12Ti2 | CID 14440874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. [PDF] Preparation of barium titanyl oxalate tetrahydrate for conversion to barium titanate of high purity | Semantic Scholar [semanticscholar.org]

- 10. showa-america.com [showa-america.com]

- 11. THE PREPARATION OF THE TITANYL OXALATES OF DIVALENT METALS AND A PHYSICO- CHEMICAL STUDY OF THEIR THERMAL DECOMPOSITION (Journal Article) | OSTI.GOV [osti.gov]

- 12. research.utwente.nl [research.utwente.nl]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. georgeweil.com [georgeweil.com]

Crystal Structure of Titanium (IV) Oxalate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a specific, well-characterized form of titanium (IV) oxalate hydrate, --INVALID-LINK--·H₂O. The information presented is primarily based on the findings from the study of polycrystalline samples using X-ray powder diffraction data. This document is intended to serve as a comprehensive resource, offering detailed crystallographic data, experimental protocols for synthesis and analysis, and visual representations of the compound's structural characteristics and the workflow for its characterization.

Introduction

Titanium (IV) oxalate hydrates are a class of coordination compounds that have garnered interest as precursors for the synthesis of titanium-based materials, such as oxides with various technological applications. The precise crystal structure of these hydrates is crucial for understanding their properties and thermal decomposition pathways, which in turn influences the characteristics of the final oxide materials. This guide focuses on the orthorhombic phase, --INVALID-LINK--·H₂O, which has been structurally elucidated from powder diffraction data.[1]

Crystallographic Data

The crystal structure of --INVALID-LINK--·H₂O has been determined to be orthorhombic. The fundamental crystallographic parameters are summarized in the table below for clear reference and comparison.

| Parameter | Value |

| Chemical Formula | --INVALID-LINK--·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Cmca |

| Unit Cell Dimension a | 15.494(2) Å |

| Unit Cell Dimension b | 10.491(1) Å |

| Unit Cell Dimension c | 9.700(1) Å |

| Unit Cell Volume | 1576.9(3) ų |

| Formula Units per Cell (Z) | 8 |

Data sourced from Boudaren et al.[1]

The structure of this compound is characterized by inorganic corrugated layers formed by corner-sharing TiO₆ octahedra. These layers create infinite —Ti—O—Ti— connections and are linked together by the oxalate anions.[1]

Experimental Protocols

The synthesis and structural characterization of --INVALID-LINK--·H₂O involve a series of precise steps, from precursor preparation to data analysis. The following sections detail the methodologies employed.

Synthesis of Ti₂O₃(H₂O)₂·H₂O

The synthesis of polycrystalline --INVALID-LINK--·H₂O is achieved through a precursor-based method. While the specific precursors for this exact synthesis are noted as part of a study on PZT type oxides, a general approach for preparing titanium oxalates involves the reaction of a titanium (IV) salt with oxalic acid in an aqueous solution.

A documented method for producing a titanium oxalate complex, which upon thermal treatment yields TiO₂, involves refluxing an aqueous solution of potassium titanyl oxide oxalate. This leads to the direct crystallization of a this compound complex.[1] For the specific compound --INVALID-LINK--·H₂O, the synthesis is performed to obtain a polycrystalline powder suitable for X-ray diffraction studies.[1]

Structural Determination from Powder Diffraction Data

The crystal structure of --INVALID-LINK--·H₂O was solved ab initio from conventional monochromatic X-ray powder diffraction data. This technique is essential when single crystals of sufficient size and quality for single-crystal X-ray diffraction are not available. The process involves the following key steps:

-

Data Collection: A high-quality powder X-ray diffraction pattern of the polycrystalline sample is collected.

-

Indexing: The diffraction pattern is indexed to determine the unit cell parameters and crystal system.

-

Structure Solution: The crystal structure is solved from the indexed powder data using direct methods or other ab initio techniques.

-

Structure Refinement: The structural model is refined using the Rietveld method to obtain the final atomic coordinates and crystallographic parameters.

Structural Visualization

To aid in the understanding of the experimental and analytical workflow for the characterization of titanium (IV) oxalate hydrate, a logical diagram is provided below.

Caption: Synthesis and X-ray diffraction workflow.

Thermal Behavior

The thermal behavior of --INVALID-LINK--·H₂O has been investigated using temperature-dependent X-ray diffraction and thermal analyses. This is a critical aspect for its application as a precursor. The study of its dehydration process revealed the formation of a partially dehydrated phase, --INVALID-LINK--, where the structural framework of the precursor is maintained. Further heating leads to the complete decomposition of the compound into anatase, a polymorph of TiO₂.[1]

Other Forms of Titanium (IV) Oxalate Hydrate

It is important to note that other forms of this compound hydrates and related compounds exist, though their crystal structures may not be as thoroughly detailed in publicly accessible literature. For instance, ammonium titanyl oxalate, (NH₄)₂TiO(C₂O₄)₂·H₂O, has been reported to have a monoclinic crystal structure with distinct cyclic tetrameric units. The preparation of titanyl oxalate, TiOC₂O₄, has also been a subject of investigation, with some studies suggesting its formation in solution. The variability in stoichiometry and the presence of the titanyl group (TiO²⁺) highlight the complexity of this compound chemistry.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of a specific titanium (IV) oxalate hydrate, --INVALID-LINK--·H₂O. The presented crystallographic data, experimental protocols, and workflow diagrams offer a comprehensive resource for researchers and professionals in the fields of materials science, chemistry, and drug development. The understanding of this crystal structure is fundamental for the controlled synthesis of titanium-based materials with tailored properties.

References

An In-depth Technical Guide to the Formation of Titanium Oxalate Complexes in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of titanium oxalate complexes in aqueous solutions. It covers the synthesis, characterization, and solution chemistry of these complexes, with a focus on quantitative data and detailed experimental procedures. This document is intended to be a valuable resource for researchers in materials science, coordination chemistry, and drug development who are working with or exploring the applications of titanium-based compounds.

Introduction

This compound complexes are versatile coordination compounds that play a significant role as intermediates in the synthesis of titanium-based materials, such as high-purity titanium dioxide (TiO₂) nanoparticles with controlled crystalline structures.[1][2] The interaction of titanium(IV) ions with oxalate ligands in solution leads to the formation of various stable complexes, influencing the reactivity and bioavailability of the titanium center. Understanding the formation and properties of these complexes is crucial for controlling the synthesis of advanced materials and for elucidating the role of titanium compounds in biological systems, an area of growing interest in drug development. While titanium complexes have been explored for their antimicrobial and anticancer properties, the formation of highly stable oxalate complexes can impact their therapeutic efficacy.[3] This guide details the fundamental aspects of this compound complex formation in solution.

Solution Chemistry and Speciation

The formation of this compound complexes in aqueous solution is highly dependent on factors such as pH, the concentration of reactants, and temperature. In acidic to neutral solutions (pH 1-4), the dominant mononuclear species is the titanyl oxalate complex, [TiO(C₂O₄)₂]²⁻.[3] This complex features a central titanium atom coordinated to an oxo ligand and two bidentate oxalate ligands.

The general equilibrium for the formation of the 1:2 complex can be represented as:

TiO²⁺ + 2 C₂O₄²⁻ ⇌ [TiO(C₂O₄)₂]²⁻

At higher concentrations, polynuclear oxo-Ti(IV) oxalate species can also form. The speciation of titanium(IV) in the presence of oxalate is a critical factor in controlling the subsequent hydrolysis and condensation reactions that lead to the formation of titanium dioxide.

Logical Relationship of this compound Formation and Hydrolysis

The following diagram illustrates the key relationships in the formation of this compound complexes from a titanium precursor and its subsequent hydrolysis to form titanium dioxide.

Quantitative Data

The stability of this compound complexes in solution can be quantified by their stability constants. This data is essential for predicting the speciation of titanium in the presence of oxalate and for designing synthetic procedures.

Stability Constants

The stepwise formation of metal-ligand complexes is described by stability constants (K). For the reaction ML(n-1) + L ⇌ MLn, the stepwise stability constant is Kn = [MLn] / ([ML(n-1)][L]). The overall stability constant (β) is the product of the stepwise constants.

| Complex Species | Log K | Method | Reference |

| [Ti(C₂O₄)]⁺ (Ti³⁺) | 6.45 | Spectrophotometry | [4] |

| [Ti(C₂O₄)₂]⁻ (Ti³⁺) | 6.08 | Spectrophotometry | [4] |

| [TiO(C₂O₄)₂]²⁻ (Ti⁴⁺) | logK₂ = 4.986 | pH-metry | [5] |

| [TiO(C₂O₄)₃]⁴⁻ (Ti⁴⁺) | logK₃ = 4.376 | pH-metry | [5] |

| Table 1: Stability constants of this compound complexes in aqueous solution. |

Thermodynamic Data

Currently, there is a lack of specific experimental data in the literature for the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation for this compound complexes in aqueous solution. General principles of chelate complex formation suggest that the process is likely driven by a significant positive entropy change due to the release of water molecules from the titanium ion's coordination sphere.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound complexes.

Synthesis of Potassium Titanyl Oxalate Dihydrate

This protocol describes the synthesis of potassium titanyl oxalate dihydrate (K₂[TiO(C₂O₄)₂]·2H₂O), a common and water-soluble this compound complex.[7][8]

Materials:

-

Tetra-iso-propyl titanate (TIPT)

-

Potassium hydrogen oxalate (KHC₂O₄)

-

Isopropanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 427 g of tetra-iso-propyl titanate to 200 g of isopropanol.

-

Add 391 g of potassium hydrogen oxalate to the mixture.

-

Heat the mixture to reflux for 1 hour.

-

After reflux, remove the isopropanol by distillation.

-

To the remaining residue, add 242 g of deionized water and heat the mixture to boiling. Two liquid layers will form.

-

Separate the lower aqueous layer. The product will crystallize from this layer upon cooling.

-

Filter the crystals and dry them in a vacuum oven at 70°C.

Workflow for Synthesis of Potassium Titanyl Oxalate:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. scispace.com [scispace.com]

- 6. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3699137A - Production of potassium titanyl oxalate - Google Patents [patents.google.com]

- 8. Buy Potassium this compound Dihydrate (EVT-1485609) | 14402-67-6 [evitachem.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Titanium Oxalate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of titanium oxalate powder. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this compound. The information is presented in a structured format, including detailed tables of quantitative data, experimental protocols, and visualizations to elucidate key processes.

Physical Properties

Table 1: Physical Properties of this compound Powder

| Property | Value | Source(s) |

| Appearance | Solid | |

| Crystal System | Orthorhombic (for --INVALID-LINK--·H₂O) | |

| Space Group | Cmca (for --INVALID-LINK--·H₂O) | |

| Cell Dimensions | a = 15.494(2) Å, b = 10.491(1) Å, c = 9.700(1) Å (for --INVALID-LINK--·H₂O) | |

| Solubility in Water | Highly insoluble |

Chemical Properties

The chemical behavior of this compound is largely defined by its thermal decomposition and its role as a precursor in the synthesis of titanium dioxide. It is known to convert to titanium oxide upon heating (calcination).

Table 2: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| Compound Formula | C₄O₈Ti (anhydrous) | |

| Molecular Weight | 223.9 g/mol (anhydrous) | |

| Linear Formula | Ti(C₂O₄)₂ | |

| IUPAC Name | oxalate; titanium(4+) | |

| PubChem CID | 9815934 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the synthesis and characterization of this compound powder.

Synthesis of Titanium(IV) Oxalate Hydrate (Ti₂O₃(H₂O)₂·H₂O)

This protocol is based on the synthesis of a specific, well-characterized polycrystalline form of titanium(IV) oxalate.

Objective: To synthesize polycrystalline --INVALID-LINK--·H₂O.

Materials:

-

Titanium(IV) precursor (e.g., potassium titanyl oxide oxalate)

-

Deionized water

-

Reflux apparatus

-

Filtration system

-

Drying oven

Procedure:

-

Prepare an aqueous solution of a suitable titanium precursor, such as potassium titanyl oxide oxalate.

-

Reflux the aqueous solution. The refluxing process leads to the direct crystallization of the this compound complex.

-

After the reaction is complete, filter the resulting polycrystalline precipitate.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the collected powder at a controlled temperature (e.g., calcination at 450 °C for one hour is reported to yield TiO₂ powder from a similar complex).

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) is a standard method to study the thermal behavior of materials like this compound.

Objective: To determine the thermal decomposition profile of this compound powder.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place a precisely weighed sample of this compound powder into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

-

Record the mass loss of the sample as a function of temperature.

-

The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition events. The decomposition of the oxalate groups typically results in the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).

Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships relevant to this compound.

Caption: Workflow for the synthesis of TiO₂ powder from a this compound complex.

Caption: Logical relationship of titanium compounds in pharmaceutical applications.

Relevance to Drug Development

While titanium metal and titanium dioxide are well-established in the pharmaceutical industry for applications such as medical implants and as excipients in drug formulations, the direct application of this compound powder in drug development is less documented. However, its properties suggest potential areas of interest for researchers.

The antimicrobial activity of titanyl oxalate has been noted, suggesting a potential for development as an antimicrobial agent. Furthermore, its role as a precursor for the synthesis of titanium dioxide nanoparticles is significant. TiO₂ nanoparticles are being explored for various biomedical applications, including drug delivery, due to their biocompatibility and photocatalytic properties. The ability to produce TiO₂ with controlled characteristics through the thermal decomposition of this compound makes it a relevant starting material for research in this area.

Titanium Oxalate Precursors: A Technical Guide to Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of titanium oxalate precursors, a versatile class of compounds crucial for the synthesis of advanced titanium-based materials. This document details their synthesis protocols, physicochemical properties, and key applications, with a particular focus on their relevance in materials science and the pharmaceutical industry.

Introduction to this compound Precursors

This compound precursors are coordination complexes, typically involving a titanium(IV) center bound to one or more oxalate ligands. These compounds are of significant interest primarily as intermediates in the production of high-purity, nanostructured titanium dioxide (TiO₂) and various titanates (e.g., BaTiO₃, CaTiO₃). The oxalate method offers excellent control over stoichiometry, purity, and morphology of the final product. Thermal decomposition of these precursors yields fine, homogeneous oxide powders at relatively low temperatures, making it an advantageous route compared to conventional high-temperature solid-state reactions. While not directly used as therapeutic agents, their role as starting materials for creating biocompatible TiO₂ nanoparticles and other titanium complexes makes them relevant to the field of drug development.[1][2][3]

Synthesis of this compound Precursors

The synthesis of this compound precursors is typically achieved through precipitation or co-precipitation methods in aqueous solutions. The reaction involves a soluble titanium salt, such as titanium tetrachloride (TiCl₄), and oxalic acid or a soluble oxalate salt.

Key Synthesis Methodologies

A. Titanyl Oxalate Precipitation: This method involves the direct reaction of a titanium(IV) solution with oxalic acid to precipitate a titanyl oxalate complex. The resulting precipitate can be isolated, washed, and dried.

B. Co-precipitation for Mixed Metal Titanates: To produce precursors for complex oxides like barium titanate (BaTiO₃) or calcium titanate (CaTiO₃), a solution containing both titanium and the desired divalent metal ion is treated with oxalic acid.[4][5] This ensures a homogeneous, atomic-level mixing of the metal cations, which is crucial for forming the desired perovskite phase upon calcination.

Detailed Experimental Protocols

Protocol 1: Synthesis of Barium Titanyl Oxalate (BaTiO(C₂O₄)₂·4H₂O)

This protocol is adapted from the procedure for preparing high-purity barium titanate precursor.[4]

-

Solution Preparation: Dissolve 165 g (0.675 mole) of barium chloride dihydrate (BaCl₂·2H₂O) in 1,600 mL of distilled water. Separately, prepare a titanium tetrachloride (TiCl₄) solution containing exactly 32 g (0.668 mole) of titanium.

-

Mixing: Cool the barium chloride solution to room temperature. While stirring constantly, slowly add the TiCl₄ solution. Maintain the temperature at or below 30°C throughout the addition to prevent premature hydrolysis of the titanium salt.

-

Precipitation: Prepare a solution of oxalic acid. The amount should be approximately 10% in excess of the stoichiometric quantity required. Add this solution to the Ba-Ti mixture to precipitate barium titanyl oxalate tetrahydrate.

-

Isolation and Washing: Filter the resulting white precipitate from the solution. Wash the precipitate thoroughly with distilled water to remove any unreacted ions.

-

Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 50-80°C) until a constant weight is achieved.

Protocol 2: General Synthesis of Divalent Metal Titanyl Oxalates

This protocol is a generalized method based on the synthesis of various titanyl oxalates.[6]

-

Titanium Solution: Prepare an aqueous solution of titanium tetrachloride with a concentration of 0.2 to 0.3 g titanium/mL.

-

Oxalate Complex Formation: Add a concentrated oxalic acid solution to the titanium tetrachloride solution with vigorous agitation to form the titanyl oxalate complex in solution.

-

Co-precipitation: Prepare an aqueous solution of the desired divalent metal salt (e.g., BaCl₂, SrCl₂, CaCl₂). Add this solution to the titanyl oxalate solution to induce the precipitation of the corresponding metal titanyl oxalate hydrate.

-

Isolation: The white precipitate is then filtered, washed with distilled water, and dried.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound precursors.

Physicochemical Properties and Characterization

The properties of this compound precursors dictate their subsequent conversion into functional materials.

Data Presentation

Table 1: Physical and Chemical Properties of Common Titanium Oxalates

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

|---|---|---|---|

| Titanium(IV) Oxalate | C₄O₈Ti | 223.90 | White solid |

| Titanium(III) Oxalate | C₆O₁₂Ti₂ | 359.79 | Not specified |

| Potassium Titanyl Oxalate | K₂[TiO(C₂O₄)₂]·2H₂O | 354.13 | White crystalline powder |

| Barium Titanyl Oxalate | BaTiO(C₂O₄)₂·4H₂O | 452.34 | White precipitate |

| Calcium Titanyl Oxalate | CaTiO(C₂O₄)₂·6H₂O | 400.16 | White precipitate |

Data sourced from PubChem and scientific literature.[4][5]

Characterization Techniques

-

X-ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of the precursor and the final calcined product.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Essential for studying the thermal decomposition behavior, including determining dehydration and decomposition temperatures and confirming the final product yield.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic vibrational bands of the oxalate groups and monitor their removal during thermal treatment.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to analyze the morphology, particle size, and microstructure of the precursor and the resulting oxide nanoparticles.

Thermal Decomposition

The thermal decomposition (calcination) of this compound precursors is the critical step to convert them into the desired metal oxides. The process involves dehydration followed by the decomposition of the oxalate ligands.

The decomposition of the oxalate groups typically occurs in the temperature range of 300-450°C, evolving carbon monoxide (CO) and carbon dioxide (CO₂).[7] The final metal oxide phase is formed at higher temperatures, often around 600-800°C.[6]

Table 2: Thermal Decomposition Data for Titanyl Oxalate Precursors

| Precursor | Dehydration Temp. (°C) | Oxalate Decomposition Temp. (°C) | Final Product Formation Temp. (°C) | Final Product |

|---|---|---|---|---|

| CaTiO(C₂O₄)₂·5H₂O | 150 - 250 | 320 - 360 | ~800 | CaTiO₃ |

| SrTiO(C₂O₄)₂·5.5H₂O | 150 - 250 | 320 - 360 | ~800 | SrTiO₃ |

| BaTiO(C₂O₄)₂·4H₂O | 150 - 250 | 320 - 360 | ~800 | BaTiO₃ |

| K₂[TiO(C₂O₄)₂] | - | ~315 (main step) | >400 | K₂TiO₃ |

Data adapted from Strizhkov et al. (1960) and Muraleedharan & Pasha (2011).[6]

Decomposition Pathway Diagram

Caption: Thermal decomposition pathway of a typical titanyl oxalate precursor.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its role as a precursor is vital for creating materials with significant biomedical and pharmaceutical applications.

Precursor for Advanced Materials

The primary application is the synthesis of nanostructured oxides. The properties of the final TiO₂ material can be controlled by adjusting synthesis parameters of the oxalate precursor. For instance, the solution pH during hydrothermal treatment of a this compound complex can tune the resulting TiO₂ crystal phase, with anatase favored at pH 2 and rutile at pH 4-6.[7] This control is critical for applications in photocatalysis, sensors, and ceramics.

Relevance to Drug Development Professionals

The connection between this compound precursors and drug development is primarily through the advanced materials they produce.

-

Synthesis of Titanium-Based Therapeutics: Stable titanium complexes like potassium titanyl oxalate can serve as starting materials for synthesizing novel titanium-based coordination complexes.[8] Research into titanium compounds as anticancer agents (e.g., titanocene dichloride, budotitane) has shown promise, although challenges with hydrolytic stability remain.[1][9] Oxalate-based routes may offer a pathway to more stable and effective therapeutic candidates.

-

Production of TiO₂ Nanoparticles for Drug Delivery: this compound precursors are an excellent route to produce high-purity TiO₂ nanoparticles. These nanoparticles are being extensively investigated as drug delivery vehicles due to their biocompatibility and low toxicity.[3] Their high surface area allows for the loading of various drugs, and their surfaces can be functionalized to target specific cells or tissues.

-

Antimicrobial Applications: The TiO₂ nanoparticles generated from these precursors exhibit significant antimicrobial properties, particularly under UV irradiation.[2] This makes them suitable for developing antimicrobial coatings on medical devices and implants, helping to prevent hospital-acquired infections.

Conclusion

This compound precursors are highly valuable intermediates in materials chemistry. The synthesis methods, particularly co-precipitation, allow for precise stoichiometric control and lead to homogeneous, high-purity oxide materials upon thermal decomposition. For materials scientists, these precursors provide an elegant route to control the phase and morphology of TiO₂ and complex titanates. For drug development professionals, they represent a critical starting point for synthesizing both experimental titanium-based anticancer complexes and biocompatible TiO₂ nanocarriers for advanced drug delivery systems and antimicrobial applications. The continued study of these precursors is essential for advancing the fields of materials science and nanomedicine.

References

- 1. A Comprehensive Review on the Development of Titanium Complexes as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. THE PREPARATION OF THE TITANYL OXALATES OF DIVALENT METALS AND A PHYSICO- CHEMICAL STUDY OF THEIR THERMAL DECOMPOSITION (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Evolving Landscape of Titanium Chemistry: A Technical Guide to the Discovery of Novel Titanium Oxalato Complexes

For Researchers, Scientists, and Drug Development Professionals

The field of inorganic chemistry continues to unveil novel compounds with significant potential across various scientific and industrial domains. Among these, titanium complexes, particularly those incorporating oxalato ligands, are gaining increasing attention due to their diverse applications in photocatalysis, materials science, and medicine. This technical guide provides an in-depth exploration of recently discovered titanium oxalato complexes, offering detailed experimental protocols, comprehensive quantitative data, and visual representations of synthetic pathways to aid researchers in this exciting and evolving area.

Synthesis and Structural Elucidation of a Novel Titanium(IV) Oxalate: Ti₂(O)₃(H₂O)₂

A significant recent discovery in the field is the synthesis and characterization of a novel polycrystalline titanium(IV) oxalate, --INVALID-LINK--·H₂O. This compound features a unique layered structure with corner-sharing TiO₆ octahedra, linked by oxalate anions.

Experimental Protocol: Synthesis of Ti₂(O)₃(H₂O)₂·H₂O

The synthesis of this complex is achieved through a straightforward aqueous solution method:

Procedure:

-

A concentrated aqueous solution of titanium tetrachloride (TiCl₄) is prepared, with a titanium concentration of 0.2 to 0.3 g/mL.

-

To this solution, a concentrated solution of oxalic acid (H₂C₂O₄) is added with vigorous agitation.

-

The resulting titanyl oxalate complex precipitates from the solution. For the synthesis of related divalent metal titanyl oxalates, an aqueous solution of the corresponding divalent salt is added at this stage.[1]

Quantitative Data: Crystallographic and Thermal Analysis

The structural and thermal properties of --INVALID-LINK-- have been thoroughly characterized.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmca |

| a (Å) | 15.494(2) |

| b (Å) | 10.491(1) |

| c (Å) | 9.700(1) |

| Z | 8 |

Thermal Decomposition:

Thermogravimetric analysis reveals a multi-step decomposition process for related calcium titanyl oxalate:

-

150-250 °C: Loss of water of crystallization.

-

320-360 °C: Decomposition of oxalate groups with the evolution of CO₂.

-

~800 °C: Formation of the corresponding metatitanate.[1]

Oxalate-Bridged Titanium(IV) Complexes Supported by a Tris(phenolato)-Amine Ligand

Another class of novel titanium oxalato complexes involves bridging oxalate ligands supported by bulky tris(phenolato)-amine ligands. These complexes demonstrate the versatility of the oxalate ligand in forming multinuclear structures.

Experimental Protocol: Synthesis of [{(O₃N)Ti}₂(μ-C₂O₄-κO²:κO'²)]

Two primary synthetic routes have been established for this bridged complex:

-

Protonolysis Route: The synthesis involves the reaction of the benzyl complex [(O₃N)Ti(CH₂Ph)] with oxalic acid.

-

Oxidation Route: Alternatively, the titanium(III) complex [(O₃N)Ti)]₂ can be oxidized using oxalic acid to yield the same bridged titanium(IV) complex.[2]

Quantitative Data: Spectroscopic and Crystallographic Analysis

Characterization of the oxalate-bridged complex reveals key structural features.

| Data Type | Observation |

| ¹³C NMR | Resonance at δ = 162.8 ppm for the oxalate carbonyl carbon. |

| IR Spectroscopy | C=O stretching frequency at ν = 1660 cm⁻¹. |

| X-ray Diffraction | Distorted octahedral coordination for the titanium centers. |

| C-C bond length of 1.544(3) Å within the oxalate ligand. | |

| Ti-O bond lengths: Ti1-O1 2.0356(17) Å, Ti1-O2 2.1930(18) Å. |

Mixed-Ligand Titanium(IV)-Oxo-Clusters

Research has also focused on the synthesis of multinuclear titanium-oxo-clusters where oxalate is not the primary ligand but plays a role in the overall structure and properties. An example is the synthesis of titanium(IV)-oxo-clusters with 5-sulfosalicylic acid and 1,10-phenanthroline, where the synthetic methodology can be adapted for the inclusion of oxalate ligands.

General Experimental Workflow for Titanium-Oxo-Cluster Synthesis

The synthesis of these complex clusters typically involves the reaction of a titanium alkoxide with one or more organic ligands in a suitable solvent system.

General Procedure:

-

A titanium(IV) alkoxide, such as titanium(IV) isobutoxide, is dissolved in a suitable solvent mixture (e.g., THF/isobutanol).

-

The organic ligand(s), which could include oxalic acid or other dicarboxylic acids, are added to the solution.

-

The reaction is typically carried out under an inert atmosphere (e.g., Argon) at room temperature.

-

The solution is left for crystallization, and the resulting crystals are isolated and characterized.[3]

This generalized protocol provides a foundation for exploring the synthesis of novel mixed-ligand titanium oxalato complexes.

Conclusion

The discovery of new titanium oxalato complexes is a rapidly advancing area of research with significant implications for catalysis, materials science, and medicine. The detailed experimental protocols and comprehensive characterization data presented in this guide offer a valuable resource for scientists and researchers. The synthetic workflows, visualized through clear diagrams, provide a logical framework for the preparation of these novel compounds. As our understanding of the synthesis-structure-property relationships in these systems grows, so too will the potential for their application in transformative technologies.

References

- 1. THE PREPARATION OF THE TITANYL OXALATES OF DIVALENT METALS AND A PHYSICO- CHEMICAL STUDY OF THEIR THERMAL DECOMPOSITION (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. Titanium(IV) Oxo-Complex with Acetylsalicylic Acid Ligand and Its Polymer Composites: Synthesis, Structure, Spectroscopic Characterization, and Photocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of TiO₂ Nanoparticles using Titanium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction